

# Introduction: The Significance of 4-Formyl-2-methylbenzoic Acid

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## Compound of Interest

Compound Name: 4-Formyl-2-methylbenzoic acid

Cat. No.: B2925241

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**4-Formyl-2-methylbenzoic acid** ( $C_9H_8O_3$ ) is a substituted aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid group, a formyl group, and a methyl group on the benzene ring, presents a unique combination of functionalities that are of significant interest in medicinal chemistry and materials science. Substituted benzoic acids are pivotal building blocks for novel therapeutic agents and functional materials.[2] The interplay of the electron-withdrawing formyl and carboxylic acid groups with the electron-donating methyl group is expected to result in interesting electronic and chemical properties, making a thorough theoretical investigation essential for unlocking its full potential.

This guide will detail the application of Density Functional Theory (DFT), a powerful quantum chemical method, to predict the molecular properties of **4-Formyl-2-methylbenzoic acid**. [3][4] We will explore its optimized geometry, vibrational spectra, electronic structure through frontier molecular orbital analysis, and reactivity via molecular electrostatic potential mapping.

## Computational Methodology: A Self-Validating Protocol

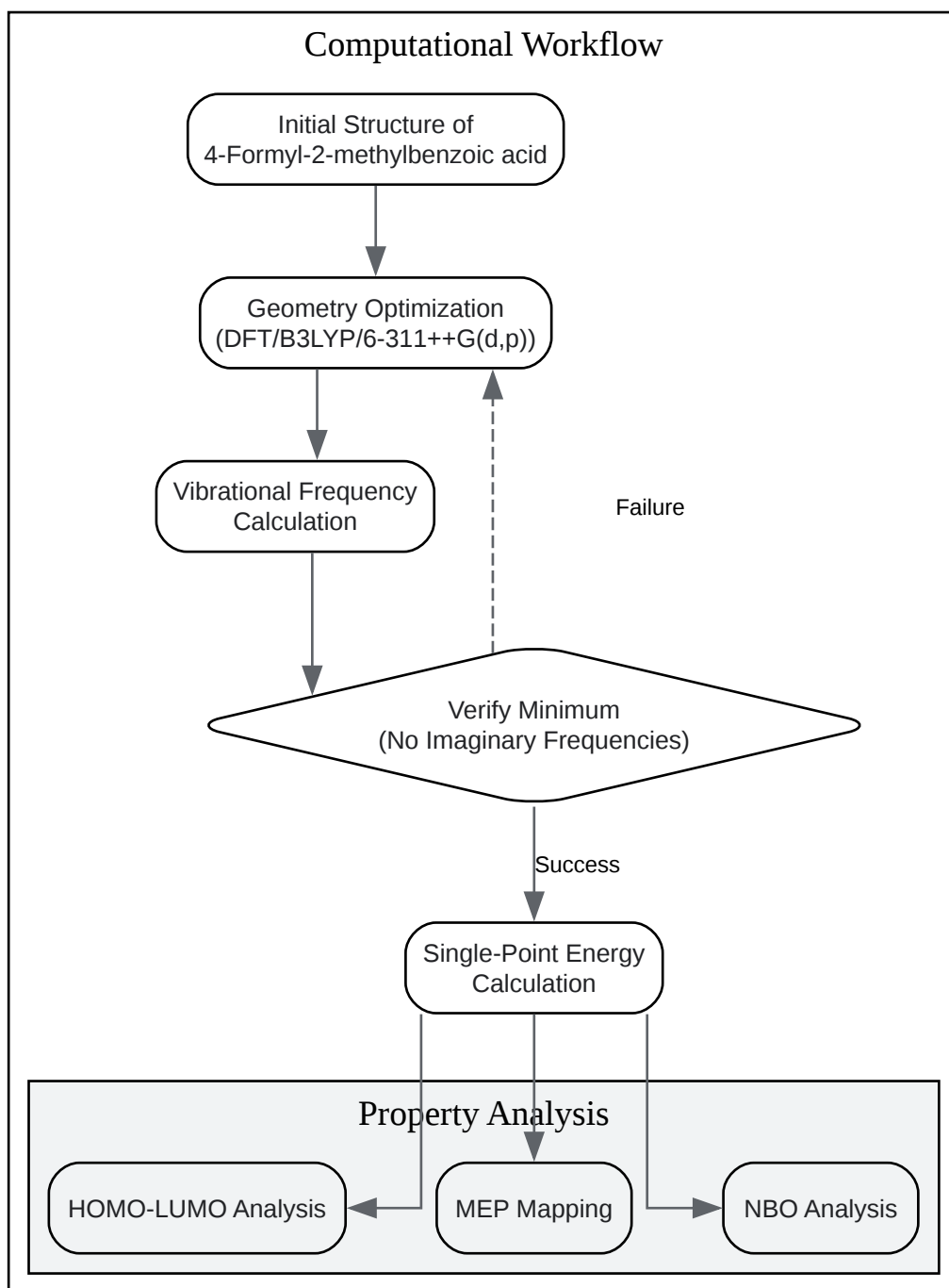
The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The following workflow is proposed, leveraging methodologies that have proven effective for similar aromatic systems.[5][6]

## Software and Theoretical Level

All calculations should be performed using a reputable quantum chemistry software package like Gaussian, ORCA, or Spartan. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is recommended as it has a strong track record for providing a good balance between accuracy and computational cost for organic molecules.<sup>[7]</sup> A Pople-style basis set, such as 6-311++G(d,p), is advised to ensure sufficient flexibility for describing the electron distribution, including diffuse functions (++) for anionic species and polarization functions (d,p) for accurately representing bonding environments.

## Step-by-Step Computational Workflow

- **Geometry Optimization:** The initial step involves finding the lowest energy conformation of the molecule. This is achieved by performing a full geometry optimization without any symmetry constraints. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that a true energy minimum has been located.
- **Vibrational Frequency Analysis:** Following optimization, a frequency calculation at the same level of theory is crucial. This serves two purposes: it confirms the nature of the stationary point (a minimum has no imaginary frequencies) and it provides the theoretical vibrational spectrum (IR and Raman).<sup>[3][4]</sup> Calculated frequencies are often systematically overestimated and should be scaled by an appropriate factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) for better agreement with experimental data.
- **Electronic Property Calculations:** Single-point energy calculations on the optimized geometry are then performed to derive key electronic properties. This includes the analysis of:
  - **Frontier Molecular Orbitals (HOMO-LUMO):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.<sup>[8][9]</sup>
  - **Molecular Electrostatic Potential (MEP):** The MEP map provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.<sup>[7]</sup>
  - **Natural Bond Orbital (NBO) Analysis:** NBO analysis offers insights into charge transfer interactions (hyperconjugation) and the nature of chemical bonds within the molecule.<sup>[3][4]</sup>



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Caption: A typical workflow for the theoretical analysis of **4-Formyl-2-methylbenzoic acid**.

## Predicted Molecular Structure and Properties

Based on analyses of similar benzoic acid derivatives, we can anticipate the key structural and electronic features of **4-Formyl-2-methylbenzoic acid**.

## Optimized Geometry

The molecule is expected to be largely planar, although some out-of-plane torsion of the carboxylic acid and formyl groups may occur to minimize steric hindrance. The carboxylic acid group may form intermolecular hydrogen-bonded dimers in the solid state, a common feature for benzoic acids which significantly influences their properties.<sup>[5]</sup>

Table 1: Predicted Key Geometric Parameters (Exemplary)

Parameter	Predicted Value (Å or °)	Rationale
C-C (aromatic)	1.39 - 1.41 Å	Typical aromatic bond lengths.
C=O (carboxyl)	~1.21 Å	Standard double bond length.
C-O (carboxyl)	~1.36 Å	Standard single bond length.
C=O (formyl)	~1.22 Å	Standard aldehyde double bond length.
Dihedral Angle (COOH)	0-15°	Near-planar orientation is expected.

## Vibrational Spectroscopy

The theoretical IR and Raman spectra will provide a vibrational fingerprint of the molecule. Key vibrational modes that are expected include:

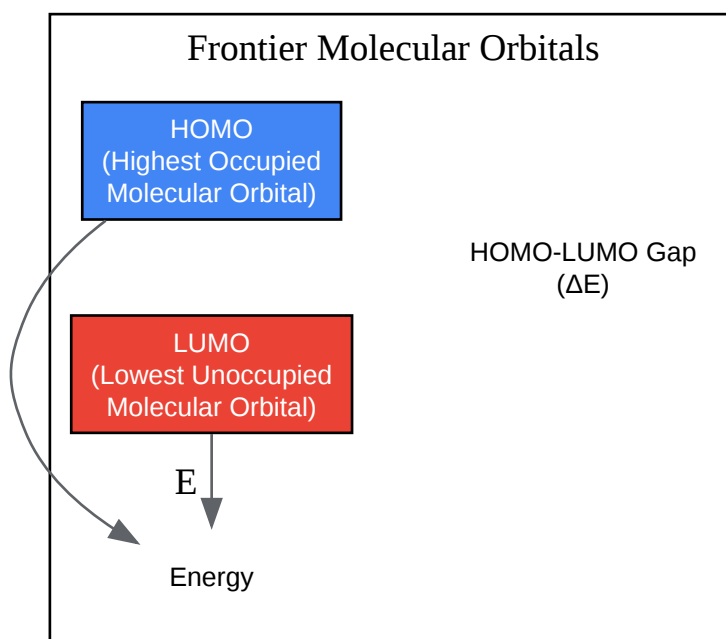
- O-H stretch (carboxylic acid): A broad band typically in the range of 2500-3300 cm<sup>-1</sup> for the hydrogen-bonded dimer.
- C=O stretch (carboxylic acid): A strong band around 1700-1730 cm<sup>-1</sup>.
- C=O stretch (formyl): A strong band around 1680-1700 cm<sup>-1</sup>.
- C-H stretches (aromatic and methyl): Sharp bands in the 2800-3100 cm<sup>-1</sup> region.

## Electronic Structure and Reactivity

### Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions.[8] For **4-Formyl-2-methylbenzoic acid**, the HOMO is expected to be localized primarily on the benzene ring and the methyl group, reflecting the regions of highest electron density. The LUMO is anticipated to be distributed over the electron-withdrawing carboxylic acid and formyl groups, indicating the most likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.[8] A smaller gap suggests higher reactivity.[8]



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